AZD-2461

Description

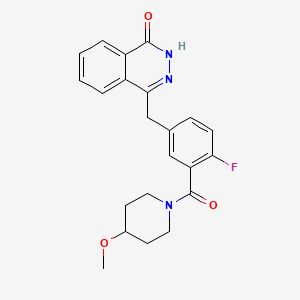

an inhibitor of poly(ADP-ribose) polymerase 1; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3/c1-29-15-8-10-26(11-9-15)22(28)18-12-14(6-7-19(18)23)13-20-16-4-2-3-5-17(16)21(27)25-24-20/h2-7,12,15H,8-11,13H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNBNUYQTQIHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657831 | |

| Record name | 4-{[4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl}phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174043-16-3 | |

| Record name | AZD-2461 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174043163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl}phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1174043-16-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-2461 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K288XF5XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD-2461 PARP Inhibitor: A Technical Guide to its Core Function and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-2461 is a next-generation, potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1 and PARP2.[1] Developed as a successor to olaparib, the first-in-class PARP inhibitor, this compound was designed to overcome certain limitations of earlier agents, particularly P-glycoprotein (P-gp)-mediated drug efflux, a common mechanism of acquired resistance.[2][3] This technical guide provides an in-depth analysis of the core function of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound exerts its anticancer effects primarily through the inhibition of PARP1 and PARP2, enzymes crucial for the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway.[4][5] In normal cells, unrepaired SSBs can be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. These DSBs are then efficiently repaired by the homologous recombination (HR) pathway.[6]

However, in cancer cells with deficiencies in the HR pathway, such as those with mutations in BRCA1 or BRCA2 genes, the repair of these DSBs is compromised. The inhibition of PARP by this compound leads to an accumulation of unrepaired SSBs, which are subsequently converted to DSBs that cannot be repaired in HR-deficient cells. This accumulation of DNA damage triggers cell cycle arrest and apoptosis, a concept known as synthetic lethality.[2][4] this compound has been shown to induce a pronounced cell cycle arrest at the G2 phase.[4][7]

A distinguishing feature of this compound is its significantly lower inhibitory activity against PARP3 compared to olaparib.[1][2] This differential activity may contribute to a different tolerability profile, particularly in combination with chemotherapy.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: Enzymatic Inhibition of PARP Isoforms

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP3 IC50 (nM) |

| This compound | 5[7][8] | 2[8] | 200[1][8] |

| Olaparib | 5[1] | 2[1] | 4[1] |

Table 2: In Vitro Efficacy in Cancer Cell Lines

| Cell Line | BRCA1 Status | This compound IC50 (µM) | Olaparib IC50 (µM) |

| MDA-MB-436 | Mutant | <10[1] | <10[1] |

| SUM1315MO2 | Mutant | <10[1] | <10[1] |

| SUM149PT | Mutant | <10[1] | <10[1] |

| T47D | Wild-Type | >10[1] | >10[1] |

| BT549 | Wild-Type | >10[1] | >10[1] |

| MDA-MB-231 | Wild-Type | >10[1] | >10[1] |

| PC-3 (Prostate) | PTEN-deficient | 36.48 (at 48h)[6] | Not Reported |

| DU145 (Prostate) | High PTEN | 59.03 (at 48h)[6] | Not Reported |

Table 3: In Vivo Efficacy

| Model | Treatment | Outcome |

| BRCA1-mutated KB1P tumor-bearing mice | This compound | Significantly extends median relapse-free survival.[4][9] |

| Olaparib-resistant Brca1Δ5-13/Δ5-13;p53Δ2-10/Δ2-10 tumor T6-28 | This compound | Tumors were sensitive to this compound in the absence of a P-gp inhibitor.[1] |

Overcoming P-glycoprotein (P-gp) Mediated Resistance

A significant advantage of this compound is its low affinity for the P-glycoprotein (P-gp) drug efflux pump.[3][7] Overexpression of P-gp is a known mechanism of resistance to olaparib.[3] this compound's ability to evade P-gp-mediated efflux allows it to maintain intracellular concentrations and efficacy in tumor cells that have developed resistance to olaparib through this mechanism.[1][7] This makes this compound a promising agent for treating patients who have relapsed on first-generation PARP inhibitors due to P-gp overexpression.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound leading to synthetic lethality in HR-deficient cells.

Experimental Workflow for Assessing this compound Efficacy

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

Detailed Experimental Protocols

Alkaline Comet Assay for Single-Strand Break Repair

This assay is used to assess the inhibition of SSB repair.[1]

-

Cell Culture and Treatment: Human cancer cells (e.g., A459) are cultured to ~80% confluency.[1]

-

Cells are pre-exposed to this compound (e.g., 500 nmol/L) or a vehicle control for a specified time.[1]

-

Induction of DNA Damage: DNA SSBs are induced, for example, by ionizing radiation (IR).[1]

-

Cell Lysis and Electrophoresis: Cells are harvested, embedded in low-melting-point agarose on a slide, and lysed. The slides are then subjected to alkaline electrophoresis.

-

Visualization and Analysis: DNA is stained with a fluorescent dye (e.g., SYBR Green), and the "comet tail" moment, which is proportional to the amount of DNA damage, is quantified using imaging software. A longer tail indicates more unrepaired SSBs.

Immunofluorescence for γH2AX

This method is used to visualize and quantify DNA double-strand breaks.

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound and/or a DNA damaging agent.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Immunostaining: Cells are incubated with a primary antibody against phosphorylated H2AX (γH2AX), a marker for DSBs. This is followed by incubation with a fluorescently labeled secondary antibody.

-

Microscopy and Quantification: The coverslips are mounted on slides, and the number of γH2AX foci per cell is quantified using a fluorescence microscope.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment.

-

Cell Seeding: A known number of cells are seeded in a multi-well plate.

-

Treatment: Cells are treated with varying concentrations of this compound for a defined period.

-

Colony Formation: The drug is removed, and the cells are allowed to grow for 10-14 days until visible colonies are formed.

-

Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted. The surviving fraction for each treatment condition is calculated relative to the untreated control.

Conclusion

This compound is a potent PARP1/2 inhibitor with a distinct pharmacological profile that includes reduced activity against PARP3 and, critically, the ability to circumvent P-gp-mediated drug resistance.[1][2][7] Its mechanism of action, centered on inducing synthetic lethality in HR-deficient tumors, makes it a promising therapeutic agent.[2][4] The preclinical data strongly support its continued investigation in clinical settings, particularly for patients with BRCA-mutated cancers and those who have developed resistance to other PARP inhibitors. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this next-generation PARP inhibitor.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. olaparib.net [olaparib.net]

- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 6. Novel Poly(Adenosine Diphosphate-Ribose) Polymerase (PARP) Inhibitor, AZD2461, Down-Regulates VEGF and Induces Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. azd3514.com [azd3514.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. azd3514.com [azd3514.com]

AZD-2461: A Technical Overview of a Next-Generation PARP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-2461 is a potent, orally bioavailable poly(ADP-ribose) polymerase (PARP) inhibitor developed as a next-generation agent following the first-in-class inhibitor, olaparib.[1][2][3] Its development was driven by the need to overcome specific resistance mechanisms observed with earlier PARP inhibitors, particularly the overexpression of the P-glycoprotein (P-gp) drug efflux pump.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and key experimental data related to this compound.

Discovery and Rationale

The development of this compound originated from the same phthalazinone chemical series as olaparib.[1][2] The primary goal was to create a PARP inhibitor with a comparable or superior efficacy and safety profile to olaparib but with a reduced susceptibility to P-gp-mediated resistance.[1][2] In preclinical models of BRCA1-deficient cancers, resistance to olaparib was frequently associated with the overexpression of P-gp, which actively transports the drug out of cancer cells, reducing its intracellular concentration and efficacy.[1][2] this compound was identified as a potent inhibitor of PARP1 and PARP2 that is a poor substrate for P-gp, thereby retaining activity in cancer cells that have developed resistance to olaparib through this mechanism.[1][4]

Mechanism of Action

This compound exerts its anticancer effects primarily through the inhibition of PARP1 and PARP2 enzymes.[1][4] These enzymes are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[5][6]

By inhibiting PARP, this compound leads to the accumulation of unrepaired SSBs.[5] When the cell enters S-phase for DNA replication, these SSBs are converted into more cytotoxic DNA double-strand breaks (DSBs).[7] In cancer cells with deficiencies in the homologous recombination (HR) pathway for DSB repair, such as those with BRCA1 or BRCA2 mutations, the accumulation of DSBs leads to genomic instability and ultimately cell death.[1][6] This concept is known as synthetic lethality.

dot

Caption: Mechanism of action of this compound leading to synthetic lethality.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro PARP Inhibition

| Compound | PARP1 IC50 (nmol/L) | PARP2 IC50 (nmol/L) | Reference |

| This compound | 5 | 2 | [1][4] |

| Olaparib | 5 | 1 | [1] |

Table 2: In Vitro Cell Line Sensitivity (Clonogenic Survival Assay)

| Cell Line | BRCA1 Status | This compound IC50 (μmol/L) | Olaparib IC50 (μmol/L) | Reference |

| MDA-MB-436 | Deficient | <0.01 | <0.01 | [1] |

| SUM1315MO2 | Deficient | <0.01 | <0.01 | [1] |

| SUM149PT | Deficient | <0.01 | <0.01 | [1] |

| T47D | Wild-type | >10 | >10 | [1] |

| BT549 | Wild-type | >10 | >10 | [1] |

| MDA-MB-231 | Wild-type | >10 | >10 | [1] |

Table 3: Activity in Olaparib-Resistant P-gp Overexpressing Cells

| Cell Line | P-gp Status | Treatment | Relative Growth Inhibition | Reference |

| KB31 | Low | Olaparib | Sensitive | [1] |

| KB31 | Low | This compound | Sensitive | [1] |

| KBA1 | High (overexp.) | Olaparib | Resistant | [1] |

| KBA1 | High (overexp.) | This compound | Sensitive | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

PARP1 and PARP2 Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1 and PARP2.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PARP1 or PARP2 enzyme is used. A biotinylated substrate (e.g., histones) is coated onto 96-well plates.

-

Inhibitor Incubation: Serial dilutions of this compound are prepared and added to the wells containing the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by adding a reaction mixture containing biotinylated NAD+ as a substrate. The plate is incubated to allow for the poly(ADP-ribosyl)ation of the histone substrate.

-

Detection: The plate is washed to remove unbound reagents. Streptavidin-HRP (horseradish peroxidase) is added, which binds to the biotinylated NAD+ incorporated into the PAR chains. A chemiluminescent or colorimetric HRP substrate is then added.

-

Data Analysis: The signal intensity, which is proportional to PARP activity, is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Sulforhodamine B (SRB) Assay for Cell Proliferation

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).

-

Cell Fixation: After treatment, the supernatant is removed, and the cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[8][9][10]

-

Staining: The plates are washed with water and air-dried. A 0.057% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.[10]

-

Washing: Unbound dye is removed by washing the plates four to five times with 1% (v/v) acetic acid.[8][10]

-

Solubilization and Measurement: The plates are air-dried, and the protein-bound SRB dye is solubilized by adding 10 mM Tris base solution (pH 10.5). The absorbance is measured at approximately 510 nm using a microplate reader.[9][10]

-

Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition compared to the vehicle-treated control.

Clonogenic Survival Assay

Objective: To determine the long-term cytotoxic effect of this compound on the reproductive viability of cancer cells.

Methodology:

-

Cell Seeding: A single-cell suspension is prepared, and a predetermined number of cells (e.g., 500-1000 cells/well) is seeded into 6-well plates to allow for colony formation.

-

Compound Treatment: After the cells have attached, they are treated with various concentrations of this compound for a defined period (e.g., 24 hours). The drug-containing medium is then replaced with fresh medium.

-

Colony Formation: The plates are incubated for 10-14 days to allow for the formation of colonies (defined as a cluster of at least 50 cells).

-

Fixation and Staining: The colonies are washed with PBS, fixed with a solution such as 6% glutaraldehyde or methanol, and then stained with 0.5% crystal violet.[11]

-

Colony Counting: The stained colonies are counted either manually or using an automated colony counter.

-

Data Analysis: The surviving fraction of cells for each treatment is calculated by normalizing the number of colonies to that of the untreated control.

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of this compound alone and in combination with other agents in a living organism.

Methodology (Example: Combination with Temozolomide):

-

Animal Model: Athymic nude mice are used. Human cancer cells (e.g., SW620 colorectal xenograft) are subcutaneously implanted.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups.

-

Dosing Regimen:

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²) / 2.

-

Endpoint: The study is terminated when tumors reach a predetermined maximum size or at a specified time point. Efficacy is assessed by comparing the tumor growth delay between the different treatment groups.

dot

Caption: General workflow for an in vivo xenograft efficacy study.

Key Differentiators and Developmental Insights

-

Overcoming P-gp Resistance: The primary advantage of this compound is its ability to evade the P-gp efflux pump, making it effective in tumors that have acquired resistance to olaparib via this mechanism.[1][2][4]

-

Tolerability in Combination Therapy: In mouse models, this compound demonstrated better tolerability than olaparib when combined with the DNA-damaging chemotherapy agent temozolomide.[1][2] This was linked to its lower inhibitory activity against PARP3. However, this improved tolerability profile was not observed in rat models, suggesting potential species-specific differences in toxicity that may have implications for clinical translation.[1]

-

Brain Penetration and Bioavailability: Despite its advantages in overcoming P-gp-mediated resistance in peripheral tumors, studies have shown that this compound is still a substrate for P-gp and another transporter, BCRP, at the blood-brain barrier.[8][9] This significantly limits its brain penetration.[8][9] Furthermore, it has been reported to have low oral bioavailability.[8][9] These factors have likely influenced its clinical development pathway, particularly for the treatment of brain tumors.

Conclusion

This compound is a rationally designed, potent inhibitor of PARP1 and PARP2 that successfully addresses the challenge of P-gp-mediated resistance to first-generation PARP inhibitors like olaparib. Its preclinical profile demonstrates comparable single-agent efficacy in sensitive models and superior activity in P-gp overexpressing resistant models. While its development has provided valuable insights into the roles of different PARP enzymes in both efficacy and toxicity, challenges related to its pharmacokinetic properties, such as brain penetration and oral bioavailability, are important considerations in its overall developmental trajectory. This compound remains an important tool for research into PARP inhibitor resistance and the broader landscape of DNA damage response therapeutics.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. benchchem.com [benchchem.com]

- 6. Induction of apoptosis and modulation of homologous recombination DNA repair pathway in prostate cancer cells by the combination of AZD2461 and valproic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SRB assay for measuring target cell killing [protocols.io]

- 11. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD-2461 and the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD-2461 is a potent, next-generation poly(ADP-ribose) polymerase (PARP) inhibitor engineered to overcome key limitations of first-generation PARP inhibitors, such as olaparib. This technical guide provides an in-depth analysis of this compound's core mechanism of action and its multifaceted role in the DNA damage response (DDR). We will explore its enzymatic potency, cellular effects, and preclinical efficacy, with a special focus on its activity in cancers with homologous recombination deficiencies (HRD) and its ability to circumvent certain drug resistance mechanisms. This document synthesizes critical preclinical data, outlines detailed experimental protocols, and visualizes key pathways to offer a comprehensive resource for researchers in oncology and drug development.

Introduction: The Rationale for a Next-Generation PARP Inhibitor

The principle of synthetic lethality, particularly in the context of PARP inhibition in BRCA-mutated cancers, has marked a significant advancement in targeted cancer therapy. PARP enzymes, primarily PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs). In cells with a compromised homologous recombination (HR) pathway, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These DSBs cannot be efficiently repaired, resulting in genomic instability and, ultimately, cell death.

This compound was developed as a successor to olaparib with two primary objectives: to exhibit a comparable or superior efficacy profile and to overcome known resistance mechanisms, specifically the overexpression of the P-glycoprotein (P-gp) drug efflux pump. Furthermore, investigations into this compound have revealed a distinct inhibitory profile against different PARP family members, offering a valuable tool to dissect the specific roles of these enzymes in the DNA damage response.

Mechanism of Action: Potent PARP1/2 Inhibition and PARP Trapping

This compound is a potent inhibitor of both PARP1 and PARP2, which are the primary enzymes involved in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] By binding to the nicotinamide adenine dinucleotide (NAD+) binding site of PARP1 and PARP2, this compound prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical signaling event for the recruitment of other DNA repair proteins to the site of damage.[1]

Beyond catalytic inhibition, a key mechanism of action for this compound, like other potent PARP inhibitors, is "PARP trapping." This process involves the stabilization of the PARP-DNA complex, effectively trapping the PARP enzyme on the DNA at the site of a break.[2] This trapped complex is a significant physical impediment to DNA replication and transcription, leading to the collapse of replication forks and the formation of toxic double-strand breaks (DSBs). In homologous recombination (HR) deficient cells, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality.[1][3]

A notable characteristic of this compound is its significantly lower inhibitory activity against PARP3 compared to olaparib.[4] PARP3 is implicated in the non-homologous end joining (NHEJ) pathway, another major DSB repair mechanism. This differential activity provides a unique tool to study the distinct roles of PARP family members in DNA repair and may contribute to the differential toxicity profiles observed between this compound and olaparib in preclinical models.[4]

Quantitative Data Summary

The preclinical evaluation of this compound has generated significant quantitative data demonstrating its potency and selectivity. The following tables summarize key findings from in vitro studies.

Table 1: Enzymatic Inhibitory Potency of this compound

| Target | This compound IC₅₀ (nM) | Olaparib IC₅₀ (nM) | Reference |

| PARP1 | 5 | 5 | [1] |

| PARP2 | 2 | 1 | [1] |

| PARP3 | 200 | 4 | [4] |

Table 2: In Vitro Cellular Activity of this compound in BRCA-Mutant vs. BRCA-Wild-Type Breast Cancer Cell Lines

| Cell Line | BRCA1 Status | This compound IC₅₀ (µM) | Olaparib IC₅₀ (µM) | Reference |

| MDA-MB-436 | Mutant | 0.002 | 0.004 | [1] |

| SUM1315MO2 | Mutant | 0.001 | 0.001 | [1] |

| SUM149PT | Mutant | <0.001 | <0.001 | [1] |

| T47D | Wild-Type | >10 | >10 | [1] |

| BT549 | Wild-Type | >10 | >10 | [1] |

| MDA-MB-231 | Wild-Type | >10 | >10 | [1] |

Table 3: Activity of this compound in Olaparib-Resistant Models

| Cell Line Model | Resistance Mechanism | This compound Efficacy | Olaparib Efficacy | Reference |

| KBA1 (HeLa derivative) | P-gp overexpression | Retained activity | Reduced activity | [4] |

| KB2P3.4R (BRCA2-/- mouse) | P-gp overexpression | Retained activity | Reduced activity | [4] |

| Brca1;p53-defective tumors | P-gp overexpression | Sensitive | Resistant (sensitivity restored with P-gp inhibitor) | [4] |

Overcoming P-gp-Mediated Drug Resistance

A significant challenge in cancer therapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. Olaparib is a known substrate for P-gp, and its efficacy can be diminished in tumors that overexpress this transporter.[4]

This compound was specifically designed to be a poor substrate for P-gp.[4] Preclinical studies have consistently demonstrated that this compound retains its cytotoxic activity in cancer cell lines and in vivo tumor models that have acquired resistance to olaparib through the upregulation of P-gp.[4] This characteristic suggests a potential clinical advantage for this compound in treating patients who have developed resistance to other PARP inhibitors via this mechanism.

Preclinical Combination Therapies

The therapeutic potential of PARP inhibitors can be enhanced when used in combination with DNA-damaging agents. This compound has been evaluated in combination with the alkylating agent temozolomide. In preclinical mouse xenograft models, the combination of this compound and temozolomide demonstrated superior efficacy and was better tolerated compared to the combination of olaparib and temozolomide.[1] This suggests that this compound may have a wider therapeutic window when used in combination chemotherapy regimens.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of PARP inhibitors. The following sections provide methodologies for key assays cited in the preclinical assessment of this compound.

PARP Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP enzymes in a cell-free system.

-

Principle: Measures the incorporation of biotinylated NAD+ onto histone proteins by a specific PARP enzyme. The resulting biotinylated histones are then detected using a streptavidin-conjugated reporter.

-

Materials:

-

Recombinant human PARP1, PARP2, or PARP3 enzyme.

-

Histone-coated 96-well plates.

-

Biotinylated NAD+.

-

Assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT).

-

Activated DNA.

-

This compound and control inhibitors (e.g., olaparib) at various concentrations.

-

Streptavidin-HRP conjugate.

-

HRP substrate (e.g., TMB).

-

Stop solution (e.g., 2N H₂SO₄).

-

Plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound and control inhibitors in assay buffer.

-

Add assay buffer, activated DNA, and the inhibitor to the histone-coated wells.

-

Initiate the reaction by adding the PARP enzyme and biotinylated NAD+ mixture.

-

Incubate at room temperature for a defined period (e.g., 1 hour).

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP and incubate.

-

Wash the plate and add the HRP substrate.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the percent inhibition relative to the no-inhibitor control and determine the IC₅₀ value.

-

Clonogenic Survival Assay

This assay assesses the long-term reproductive capacity of cells after treatment with a cytotoxic agent.

-

Principle: Measures the ability of a single cell to proliferate and form a colony (typically defined as ≥50 cells).

-

Materials:

-

Cancer cell lines of interest (e.g., BRCA-mutant and wild-type).

-

Complete cell culture medium.

-

6-well plates.

-

This compound stock solution (dissolved in DMSO).

-

Crystal violet staining solution (e.g., 0.5% crystal violet in methanol).

-

-

Procedure:

-

Plate cells at a low density (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation.

-

Wash the colonies with PBS, fix with methanol, and stain with crystal violet.

-

Wash away excess stain and allow the plates to dry.

-

Count the number of colonies in each well.

-

Calculate the surviving fraction for each treatment condition relative to the vehicle control.

-

Alkaline Comet Assay

This assay detects DNA single-strand breaks at the level of individual cells.

-

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Fragmented DNA migrates out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.

-

Materials:

-

Cells treated with a DNA damaging agent (e.g., ionizing radiation) with or without this compound pre-treatment.

-

Low melting point agarose.

-

Comet slides.

-

Lysis solution (high salt, detergent, and EDTA).

-

Alkaline electrophoresis buffer (NaOH, EDTA).

-

Neutralization buffer (e.g., Tris-HCl).

-

DNA stain (e.g., SYBR Green).

-

Fluorescence microscope with appropriate filters.

-

Comet scoring software.

-

-

Procedure:

-

Harvest and resuspend cells in PBS.

-

Mix the cell suspension with molten low melting point agarose and pipette onto a comet slide.

-

Allow the agarose to solidify.

-

Immerse the slides in lysis solution to remove cell membranes and proteins.

-

Place the slides in alkaline electrophoresis buffer to unwind the DNA.

-

Perform electrophoresis at a low voltage.

-

Neutralize and stain the DNA.

-

Visualize the comets using a fluorescence microscope and capture images.

-

Quantify the extent of DNA damage (e.g., tail moment) using specialized software.

-

γH2AX Immunofluorescence Assay

This assay is used to visualize and quantify DNA double-strand breaks.

-

Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (forming γH2AX) at the sites of DSBs. These foci can be detected using a specific primary antibody and a fluorescently labeled secondary antibody.

-

Materials:

-

Cells grown on coverslips and treated with this compound and/or a DSB-inducing agent.

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization solution (e.g., 0.2% Triton X-100 in PBS).

-

Blocking buffer (e.g., PBS with BSA and/or serum).

-

Primary antibody against γH2AX.

-

Fluorescently labeled secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Antifade mounting medium.

-

Fluorescence microscope.

-

-

Procedure:

-

Fix the cells on coverslips.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding.

-

Incubate with the primary anti-γH2AX antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides with antifade medium.

-

Visualize the cells and quantify the number of γH2AX foci per nucleus.

-

Clinical Development

A Phase 1 clinical trial (NCT01247168) was initiated to evaluate the safety, tolerability, and maximum tolerated dose of this compound in patients with refractory solid tumors. While the trial is listed as completed, detailed results have not been widely published in peer-reviewed literature. The preclinical data strongly support the potential of this compound, particularly in patient populations with HRD-positive tumors or those who have developed resistance to other PARP inhibitors through P-gp overexpression. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefit.

Conclusion

This compound is a potent PARP1/2 inhibitor with a distinct preclinical profile that differentiates it from first-generation inhibitors like olaparib. Its ability to effectively kill BRCA-deficient cancer cells, overcome P-gp-mediated drug resistance, and its differential activity against PARP3 make it a valuable tool for both therapeutic development and for furthering our understanding of the intricate DNA damage response network. The comprehensive data and protocols presented in this guide are intended to facilitate further research into the role of this compound and the broader application of PARP inhibition in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Poly(Adenosine Diphosphate-Ribose) Polymerase (PARP) Inhibitor, AZD2461, Down-Regulates VEGF and Induces Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

AZD-2461: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-2461 is a potent, next-generation poly(ADP-ribose) polymerase (PARP) inhibitor developed to overcome some of the limitations of first-generation PARP inhibitors, such as olaparib. A key feature of this compound is its reduced affinity for the P-glycoprotein (P-gp) drug efflux transporter, a common mechanism of acquired resistance to olaparib.[1][2] This technical guide provides an in-depth analysis of the target specificity and selectivity of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation

The inhibitory activity of this compound has been primarily characterized against members of the PARP family of enzymes, which are crucial for DNA single-strand break repair. The following tables summarize the key quantitative data regarding the target specificity and cellular activity of this compound in comparison to olaparib.

Table 1: Enzymatic Inhibition of PARP Isoforms

This table presents the half-maximal inhibitory concentrations (IC50) of this compound and olaparib against the key PARP enzymes involved in DNA repair.

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP3 IC50 (nM) |

| This compound | 5[1][3] | 2[1][3] | 200[3] |

| Olaparib | 5[1] | 1[1] | Not explicitly stated, but inhibits PARP3 more potently than this compound[1][4] |

Note: The lower the IC50 value, the more potent the inhibition.

Table 2: Single-Agent Cytotoxicity in BRCA-Deficient and Wild-Type Cell Lines

This table summarizes the cytotoxic effects of this compound and olaparib in various breast cancer cell lines, highlighting the principle of synthetic lethality in cells with BRCA mutations.

| Cell Line | BRCA1 Status | This compound IC50 (µM) | Olaparib IC50 (µM) |

| MDA-MB-436 | Deficient | < 10 | < 10 |

| SUM1315MO2 | Deficient | < 10 | < 10 |

| SUM149PT | Deficient | < 10 | < 10 |

| T47D | Wild-Type | > 10 | > 10 |

| BT549 | Wild-Type | > 10 | > 10 |

| MDA-MB-231 | Wild-Type | > 10 | > 10 |

Data adapted from clonogenic survival assays. IC50 values >10 µmol/L are shown as = 10 µmol/L.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the target specificity and cellular effects of this compound are provided below.

PARP Enzymatic Assay

This assay quantifies the inhibitory activity of a compound against PARP enzymes.

Principle: The assay measures the PARP-catalyzed incorporation of biotinylated NAD+ onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is then detected using a streptavidin-peroxidase conjugate and a chemiluminescent substrate.

Protocol:

-

Plate Preparation: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with phosphate-buffered saline (PBS) and block with a suitable blocking buffer for 1 hour at room temperature.

-

Reaction Mixture: Prepare a reaction mixture containing activated DNA, biotinylated NAD+, and the PARP enzyme (PARP1, PARP2, or PARP3).

-

Inhibitor Addition: Add serial dilutions of this compound or the control compound to the wells.

-

Reaction Initiation: Add the reaction mixture to the wells and incubate at room temperature for 1 hour.

-

Detection: Wash the plate to remove unbound reagents. Add a streptavidin-peroxidase conjugate and incubate for 1 hour. Wash the plate again and add a chemiluminescent substrate.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

This assay measures DNA single-strand breaks (SSBs) at the level of individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove cellular proteins, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing breaks, migrates out of the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Protocol:

-

Cell Preparation: Treat cells with the desired concentrations of this compound and a DNA-damaging agent (e.g., hydrogen peroxide or ionizing radiation).

-

Slide Preparation: Mix the cell suspension with low-melting-point agarose and spread the mixture onto a coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a high-salt lysis solution overnight at 4°C to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer for 20-40 minutes to unwind the DNA.

-

Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.

-

Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Imaging and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail moment (the product of the tail length and the fraction of DNA in the tail) using specialized software.

γH2AX Immunofluorescence Staining

This assay detects DNA double-strand breaks (DSBs) by visualizing the phosphorylation of histone H2AX.

Principle: Following the induction of DSBs, histone H2AX is rapidly phosphorylated at serine 139 to form γH2AX. This modified histone accumulates at the sites of DNA damage, forming distinct nuclear foci that can be detected by immunofluorescence using a specific antibody.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and a DSB-inducing agent (e.g., ionizing radiation).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image Acquisition and Analysis: Acquire images using a fluorescence microscope. The number of γH2AX foci per nucleus is counted to quantify the extent of DNA DSBs.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment.

Principle: The assay measures the ability of single cells to proliferate and form colonies (clones) of at least 50 cells. The survival fraction is calculated as the ratio of the number of colonies formed by treated cells to that of untreated cells.

Protocol:

-

Cell Seeding: Seed a known number of cells into multi-well plates. The seeding density should be adjusted based on the expected toxicity of the treatment.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration.

-

Incubation: Incubate the plates for 1-3 weeks, allowing sufficient time for colony formation.

-

Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid, and then stain with crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment concentration. The IC50 value can be determined from the resulting dose-response curve.

Sulforhodamine B (SRB) Assay

This is a colorimetric assay used to determine cell density, based on the measurement of total cellular protein content.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number.

Protocol:

-

Cell Plating and Treatment: Seed cells in 96-well plates and treat with different concentrations of this compound.

-

Cell Fixation: After the treatment period, fix the cells by adding cold trichloroacetic acid (TCA) to the wells and incubating for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing the plates with 1% acetic acid.

-

Solubilization: Air-dry the plates and then solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the optical density at 510-570 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition and determine the IC50 value.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts related to this compound's mechanism of action and characterization.

Caption: PARP Inhibition and Synthetic Lethality Pathway of this compound.

Caption: Experimental Workflow for Characterizing this compound.

References

AZD-2461: A Preclinical and Clinical Overview of a Novel PARP Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-2461 is a potent, orally bioavailable poly(ADP-ribose) polymerase (PARP) inhibitor that has been investigated in a range of preclinical cancer models. Developed as a next-generation PARP inhibitor following olaparib, this compound was designed to overcome certain limitations of earlier compounds, notably its reduced susceptibility to efflux by the P-glycoprotein (P-gp) transporter, a common mechanism of acquired drug resistance. This technical guide provides a comprehensive overview of the cancers in which this compound has been studied, detailing the experimental findings, methodologies, and relevant signaling pathways.

Preclinical Studies

This compound has been extensively evaluated in a variety of solid tumor models, with a primary focus on cancers harboring defects in DNA damage repair pathways, such as those with BRCA1/2 mutations. Its efficacy has been demonstrated in breast, prostate, colon, and lung cancer models.

Breast Cancer

Preclinical research in breast cancer has been a major area of investigation for this compound, particularly in the context of BRCA mutations and resistance to other PARP inhibitors.

Data Summary:

| Cell Line | BRCA1 Status | IC50 (this compound) | IC50 (Olaparib) | Key Findings |

| MDA-MB-436 | Mutant | Not specified | Not specified | Significant single-agent activity observed.[1] |

| SUM1315MO2 | Mutant | Not specified | Not specified | Significant single-agent activity observed.[1] |

| SUM149PT | Mutant | Not specified | Not specified | Significant single-agent activity observed.[1] |

| T47D | Wild-Type | >10 µmol/L | >10 µmol/L | Limited single-agent activity.[1] |

| BT549 | Wild-Type | >10 µmol/L | >10 µmol/L | Limited single-agent activity.[1] |

| MDA-MB-231 | Wild-Type | >10 µmol/L | >10 µmol/L | Limited single-agent activity.[1] |

| KB2P3.4R (Mouse) | BRCA2-deficient, Olaparib-resistant | Effective | Ineffective (sensitivity restored with P-gp inhibitor) | This compound overcomes P-gp-mediated olaparib resistance.[1] |

| MCF-7 | Not specified | 5 to 50 μM | Not specified | Induces G2 phase cell cycle arrest and reduces cell viability in a concentration- and time-dependent manner.[2] |

| SKBR-3 | Not specified | 5 to 50 μM | Not specified | Induces G2 phase cell cycle arrest and reduces cell viability in a concentration- and time-dependent manner.[2] |

Experimental Protocols:

-

Clonogenic Survival Assay:

-

Breast cancer cells (MDA-MB-436, SUM1315MO2, SUM149PT, T47D, BT549, MDA-MB-231) were seeded in 6-well plates.

-

Cells were treated with varying concentrations of this compound or olaparib.

-

After a suitable incubation period to allow for colony formation (typically 10-14 days), colonies were fixed with a methanol/acetic acid solution and stained with crystal violet.

-

Colonies containing ≥50 cells were counted to determine the surviving fraction and calculate IC50 values.[1]

-

-

In Vivo Xenograft Studies (Olaparib-Resistant Model):

-

BRCA1-deficient, p53-deficient spontaneous mouse mammary tumors that had developed resistance to olaparib due to P-gp overexpression were utilized.

-

Tumor-bearing mice were treated with this compound.

-

Tumor growth was monitored over time to assess the efficacy of this compound in this resistant setting. This compound demonstrated significant antitumor activity in these olaparib-resistant tumors.[1]

-

Prostate Cancer

Studies in prostate cancer cell lines have explored the cytotoxic and apoptotic effects of this compound, particularly in relation to PTEN status.

Data Summary:

| Cell Line | PTEN Status | IC50 (48h, this compound) | Key Findings |

| PC-3 | Low expression (homozygous mutation) | 36.48 µM | Higher sensitivity to this compound. The drug induced apoptosis and reduced VEGF mRNA levels.[3] |

| DU145 | High expression | 59.03 µM | Lower sensitivity compared to PC-3 cells. This compound induced apoptosis and had a variable effect on VEGF mRNA levels over time.[3] |

Experimental Protocols:

-

MTT Viability Assay:

-

PC-3 and DU145 cells were seeded in 96-well plates.

-

Cells were treated with various concentrations of this compound for 24, 48, and 72 hours.

-

MTT reagent was added to each well, and after incubation, the formazan crystals were dissolved in DMSO.

-

Absorbance was measured at 570 nm to determine cell viability and calculate IC50 values.[3]

-

-

Apoptosis Assay (Annexin V-FITC/PI Staining):

-

PC-3 and DU145 cells were treated with this compound (e.g., 40 µM).

-

After treatment, cells were harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

-

The percentage of apoptotic cells (Annexin V positive) was quantified using flow cytometry. This compound significantly increased apoptosis in both cell lines.[3]

-

-

Real-Time PCR for VEGF Expression:

-

RNA was extracted from this compound-treated and untreated PC-3 and DU145 cells at various time points (6, 12, and 24 hours).

-

cDNA was synthesized, and quantitative real-time PCR was performed using primers specific for VEGF and a housekeeping gene.

-

Relative VEGF mRNA expression was calculated using the ΔΔCt method.[3]

-

Colon Cancer

In colon cancer, the efficacy of this compound has been investigated in the context of p53 status, both as a single agent and in combination with radiation.

Data Summary:

| Cell Line | p53 Status | Key Findings |

| HCT116 | Wild-Type (wtp53) | This compound reduced cell proliferation in a dose-dependent manner and enhanced the effects of low-dose radiation. This was associated with increased ROS, DNA damage, and downregulation of BRCA1.[4][5] |

| HCT116 | p53-null (p53-/-) | This compound reduced cell proliferation, but the radiosensitizing effect was not as pronounced as in wtp53 cells.[4][5] |

| HT-29 | Mutant (R273H) | The presence of mutant p53 counteracted the anti-proliferative effects of this compound.[4][5] |

Experimental Protocols:

-

Cell Proliferation (MTT) Assay:

-

HCT116 (wtp53 and p53-/-) and HT-29 cells were seeded in 96-well plates.

-

Cells were treated with different doses of this compound for 72 hours.

-

Cell proliferation was assessed using the MTT assay as described previously.[4]

-

-

Immunofluorescence for DNA Damage (γH2AX foci):

-

Cells were grown on coverslips and treated with this compound, low-dose radiation (1 Gy), or a combination.

-

Cells were fixed, permeabilized, and incubated with a primary antibody against γH2AX.

-

A fluorescently labeled secondary antibody was used for detection, and DAPI was used for nuclear counterstaining.

-

The number of γH2AX foci per cell was quantified using fluorescence microscopy.[4]

-

-

Western Blot Analysis:

-

Protein lysates were collected from treated and untreated cells.

-

Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against BRCA1, p21, and a loading control (e.g., β-actin).

-

Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate were used for detection.[4]

-

Lung Cancer

Preclinical studies in lung cancer have primarily focused on the ability of this compound to inhibit DNA repair.

Data Summary:

| Cell Line | Cancer Type | Key Findings |

| A549 | Non-Small Cell Lung Cancer | This compound (at 500 nmol/L) effectively inhibited DNA single-strand break repair following ionizing radiation.[1] |

Experimental Protocols:

-

Alkaline Comet Assay:

-

A549 cells were pre-exposed to this compound (500 nmol/L) before treatment with ionizing radiation.

-

Cells were embedded in agarose on a slide, lysed, and subjected to electrophoresis under alkaline conditions.

-

DNA was stained with a fluorescent dye, and the "comet tail" length, indicative of DNA strand breaks, was measured to assess the extent of DNA damage and repair inhibition.[1]

-

Clinical Studies

A Phase 1 clinical trial (NCT01247168) was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with refractory solid tumors.[6] The study was designed as a dose-escalation trial to determine the maximum tolerated dose.[6] While the trial is listed as completed, the results have not been formally published in peer-reviewed literature. Therefore, detailed clinical data on the safety and efficacy of this compound in cancer patients remains largely unavailable in the public domain.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the inhibition of PARP enzymes, particularly PARP1 and PARP2. This leads to the accumulation of single-strand DNA breaks, which are converted to cytotoxic double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality.

A key feature of this compound is its ability to circumvent P-glycoprotein-mediated drug efflux, a mechanism that can lead to resistance to other PARP inhibitors like olaparib.

Signaling Pathway of PARP Inhibition and Synthetic Lethality

Caption: PARP Inhibition Mechanism.

Experimental Workflow for In Vivo Xenograft Study

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. azd3514.com [azd3514.com]

- 3. Novel Poly(Adenosine Diphosphate-Ribose) Polymerase (PARP) Inhibitor, AZD2461, Down-Regulates VEGF and Induces Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. Anticancer effect of AZD2461 PARP inhibitor against colon cancer cells carrying wt or dysfunctional p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Open-Label, Dose-Escalation Study of AZD2461 [astrazenecaclinicaltrials.com]

AZD-2461 and Synthetic Lethality in BRCA Mutants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AZD-2461, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, and its application in the context of synthetic lethality in BRCA-mutant cancers. This compound represents a significant advancement in the field of targeted cancer therapy, demonstrating efficacy in preclinical models, particularly in overcoming mechanisms of resistance to first-generation PARP inhibitors. This document details the mechanism of action of this compound, presents key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The Principle of Synthetic Lethality

Synthetic lethality is a genetic interaction where the co-occurrence of two or more genetic events leads to cell death, while each individual event alone is viable.[1][2] In the context of cancer therapy, this concept is exploited by targeting a gene or pathway that is essential for the survival of cancer cells with a specific mutation, but not for normal cells.

The relationship between PARP inhibitors and BRCA mutations is a clinically successful example of synthetic lethality.[1][3][4] BRCA1 and BRCA2 are tumor suppressor genes crucial for the homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[2][4] Mutations in these genes lead to a deficient HR pathway, making cancer cells heavily reliant on other DNA repair mechanisms, such as the PARP-mediated base excision repair (BER) pathway for single-strand breaks (SSBs).[2][5] Inhibition of PARP in these BRCA-mutant cells leads to an accumulation of unrepaired SSBs, which are converted to toxic DSBs during replication.[1][5] Without a functional HR pathway to repair these DSBs, the cells undergo apoptosis.[2][5]

This compound: A Next-Generation PARP Inhibitor

This compound is an orally bioavailable and potent inhibitor of PARP enzymes, developed to address some of the limitations of earlier PARP inhibitors.[6][7][8] Its primary mechanism of action is the inhibition of PARP, which prevents the repair of SSBs, leading to the accumulation of DNA damage and subsequent cell death in HR-deficient tumors.[6][9][10]

A key feature of this compound is its low affinity for the P-glycoprotein (Pgp) efflux pump, a common mediator of multidrug resistance.[7][9][11] This characteristic allows this compound to be effective in tumors that have developed resistance to other PARP inhibitors, such as olaparib, through the upregulation of Pgp.[7][8][11]

Mechanism of Action

This compound exerts its anticancer effects through several mechanisms:

-

Inhibition of PARP-1 and PARP-2: this compound potently inhibits the enzymatic activity of PARP-1 and PARP-2, which are key for SSB repair.[7]

-

Induction of G2/M Cell Cycle Arrest: By inducing DNA damage, this compound triggers cell cycle checkpoints, leading to a pronounced arrest in the G2 phase of the cell cycle in cancer cell lines.[9][10]

-

Synthetic Lethality in HR-Deficient Cells: The primary therapeutic strategy for this compound is to induce synthetic lethality in tumors with deficient homologous recombination, such as those with BRCA1/2 mutations.[7][9]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (PARP-1) | 5 nM | Enzymatic Assay | [9][10][12] |

| IC50 (PARP-2) | 2 nM | Enzymatic Assay | [12] |

| IC50 (PARP-3) | 200 nM | Enzymatic Assay | [12] |

| Cell Proliferation Inhibition | Concentration- and time-dependent reduction in viable cell numbers (5-50 µM for 48-72 hours) | MCF-7, SKBR-3 | [9] |

| IC50 (PC-3 prostate cancer cells) | ~20 µM (72h) | MTT Assay | [13] |

| IC50 (DU145 prostate cancer cells) | ~20 µM (72h) | MTT Assay | [13] |

| IC50 (BRCA1-mutant breast cancer cell lines) | Significant potency (values not specified) | MDA-MB-436, SUM1315MO2, SUM149PT | [7][14] |

| IC50 (BRCA1-wild-type breast cancer cell lines) | >10 µmol/L | T47D, BT549, MDA-MB-231 | [7][14] |

Table 2: In Vivo Efficacy of this compound

| Model | Treatment | Outcome | Reference |

| KB1P tumor-bearing mice | This compound | Sustained PARP activity inhibition; recovery of poly(ADP-ribose) levels within 24 hours. | [9] |

| Olaparib-resistant Brca1Δ5-13/Δ5-13;p53Δ2-10/Δ2-10 tumor T6-28 | This compound (100 mg/kg, oral, daily) | Tumor growth inhibition | [7] |

| SW620 colorectal xenograft | This compound (10 mg/kg) + Temozolomide (50 mg/kg) | Enhanced antitumor activity compared to temozolomide alone. | [7] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate this compound.

In Vitro Assays

-

Cell Lines and Culture: Human breast cancer cell lines (e.g., MCF-7, SKBR-3, MDA-MB-436, SUM1315MO2, SUM149PT) and prostate cancer cell lines (e.g., PC-3, DU145) are commonly used.[7][9][13] Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: this compound is typically dissolved in DMSO to create a stock solution (e.g., ≥16.35 mg/mL) and stored at -20°C.[9][15] Working solutions are prepared by diluting the stock in culture medium immediately before use.[9][15]

-

Cell Proliferation/Viability Assays (e.g., MTT, SRB):

-

Seed cells in 96-well plates at a predetermined density.

-

After allowing cells to attach, treat with a range of this compound concentrations (e.g., 5-50 µM) for specified durations (e.g., 48-72 hours).[9][15][13]

-

Add MTT or SRB reagent and incubate as per the manufacturer's instructions.

-

Measure absorbance to determine cell viability relative to untreated controls.[13]

-

-

Clonogenic Survival Assay:

-

Cell Cycle Analysis:

-

Immunofluorescence for DNA Damage Markers (e.g., γH2AX):

In Vivo Studies

-

Animal Models: Xenograft models using human cancer cell lines implanted in immunocompromised mice are commonly employed.[7] Genetically engineered mouse models (GEMMs) with BRCA mutations are also valuable.[7]

-

Drug Formulation and Administration: For oral administration, this compound can be formulated in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC).[7] Dosing schedules and concentrations are determined based on preliminary pharmacokinetic and tolerability studies.[7]

-

Tumor Growth Inhibition Studies:

-

Implant tumor cells subcutaneously into the flanks of mice.

-

When tumors reach a palpable size, randomize mice into treatment and control groups.

-

Administer this compound and/or other agents according to the study design.[7]

-

Measure tumor volume and body weight regularly to assess efficacy and toxicity.[17]

-

-

Pharmacodynamic Assays: To confirm target engagement in vivo, tumor and surrogate tissues (e.g., peripheral blood mononuclear cells) can be collected at various time points after treatment to measure the inhibition of PARP activity.[18]

Visualizations: Pathways and Workflows

Signaling Pathways

Caption: Synthetic lethality of this compound in BRCA-mutant cells.

Caption: this compound overcomes P-glycoprotein-mediated resistance.

Experimental Workflows

Caption: General workflow for in vitro evaluation of this compound.

Resistance to PARP Inhibitors and the Role of this compound

Despite the success of PARP inhibitors, acquired resistance is a significant clinical challenge.[11][19] Mechanisms of resistance include:

-

Secondary BRCA mutations: Mutations that restore the reading frame of the BRCA1/2 gene can restore HR function.[11][19]

-

Increased drug efflux: Overexpression of drug efflux pumps like P-glycoprotein can reduce the intracellular concentration of the PARP inhibitor.[11][20]

-

Loss of 53BP1: Reduced expression of 53BP1 can partially restore HR in BRCA1-deficient cells.[11]

This compound was specifically designed to be a poor substrate for Pgp, thereby overcoming this common mechanism of resistance to first-generation PARP inhibitors like olaparib.[7][8][11] Preclinical studies have demonstrated that this compound retains activity in olaparib-resistant tumors that overexpress Pgp.[7][14]

Conclusion

This compound is a promising next-generation PARP inhibitor with a distinct pharmacological profile that makes it a valuable tool for both preclinical research and potentially for clinical application. Its potent and selective inhibition of PARP, combined with its ability to overcome Pgp-mediated drug resistance, positions it as a strong candidate for the treatment of BRCA-mutant cancers and other tumors with homologous recombination deficiencies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of targeted cancer therapy. Further investigation into combination therapies and the long-term effects of this compound will continue to define its role in the oncology landscape.

References

- 1. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. the-gist.org [the-gist.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Driven Synthetic Lethality: bypassing tumor cell genetics with a combination of Dbait and PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. azd3514.com [azd3514.com]

- 10. olaparib.net [olaparib.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Novel Poly(Adenosine Diphosphate-Ribose) Polymerase (PARP) Inhibitor, AZD2461, Down-Regulates VEGF and Induces Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. azd3514.com [azd3514.com]

- 16. iris.uniroma1.it [iris.uniroma1.it]

- 17. benchchem.com [benchchem.com]

- 18. Inhibition of poly(ADP-ribose) polymerase in tumors from BRCA mutation carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

AZD-2461: A Technical Analysis of its Interaction with P-glycoprotein

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD-2461, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), was developed to overcome the clinical resistance observed with first-generation PARP inhibitors like olaparib, a phenomenon often linked to overexpression of the P-glycoprotein (P-gp) efflux pump. Initial studies positioned this compound as a poor substrate for P-gp, suggesting a significant advantage in treating P-gp-overexpressing tumors. However, subsequent research has presented a more nuanced, and somewhat conflicting, view, indicating that this compound is indeed a substrate for P-gp and the breast cancer resistance protein (BCRP), with P-gp actively limiting its penetration into the central nervous system (CNS). This technical guide provides an in-depth analysis of the available data, detailing the experimental methodologies and quantitative findings that define our current understanding of this compound's relationship with P-glycoprotein.

The P-glycoprotein Efflux Mechanism

P-glycoprotein, encoded by the ABCB1 gene, is an ATP-dependent efflux transporter that plays a critical role in limiting the intracellular concentration and tissue penetration of a wide range of xenobiotics, including many therapeutic drugs. Its expression in key biological barriers, such as the intestinal epithelium, the blood-brain barrier, and tumor cells, is a major mechanism of drug resistance and variable drug response.

Evidence for this compound as a P-glycoprotein Non-Substrate

In Vitro Cellular Assays

Experiments using matched cell lines—one parental and one genetically modified to overexpress P-gp—demonstrated a clear difference in sensitivity between olaparib and this compound.

Experimental Protocol: Cellular Growth Inhibition Assay

-

Cell Lines:

-

KB-3-1: Human cervical adenocarcinoma parental cell line (P-gp negative).

-

KB-A-1: A derivative of KB-3-1 genetically modified to overexpress high levels of P-gp.

-

HCT-15: Human colorectal cancer cell line with high endogenous P-gp expression.

-

-

Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of this compound or olaparib, either alone or in combination with a P-gp inhibitor (e.g., 1 µM Verapamil).

-

Incubation: Cells were incubated for a standard period (e.g., 72 hours) to allow for drug effects on proliferation.

-

Endpoint Measurement: Cell viability or growth inhibition was assessed using a standard method such as the Sulforhodamine B (SRB) assay.

-

Data Analysis: The concentration of the drug that inhibits cell growth by 50% (IC50) was calculated. A significant shift in the IC50 value between the parental and P-gp overexpressing cell line (a high resistance factor) indicates that the compound is a P-gp substrate.

Table 1: Comparative Activity of Olaparib and this compound in P-gp Overexpressing Cells

| Cell Line | P-gp Expression | Compound | IC50 (μM) without Verapamil | IC50 (μM) with Verapamil | Resistance Factor (KBA1/KB31) |

| KB-3-1 | Negative | Olaparib | ~0.1 | N/A | \multirow{2}{}{>20} |

| KB-A-1 | High | Olaparib | >2.0 | ~0.1 | |

| KB-3-1 | Negative | This compound | ~0.1 | N/A | \multirow{2}{}{~1.5} |

| KB-A-1 | High | This compound | ~0.15 | ~0.1 | |

| HCT-15 | High | Olaparib | >10 | ~0.5 | N/A |

| HCT-15 | High | This compound | ~0.5 | ~0.4 | N/A |

Data synthesized from Oplustil O'Connor et al., 2016.[1]

These results show that while olaparib's potency is dramatically reduced in P-gp overexpressing cells (a high resistance factor), this compound maintains its activity, indicating it is significantly less susceptible to P-gp-mediated efflux[1].

In Vivo Tumor Models

In vivo studies using mouse models with olaparib-resistant tumors that overexpress P-gp further supported this compound's ability to bypass this resistance mechanism.

Experimental Protocol: In Vivo Tumor Growth Inhibition

-

Model: Immune-compromised mice were implanted with fragments of an olaparib-resistant Brca1;p53-deficient mouse mammary tumor (T6-28), which exhibits high levels of P-gp expression.

-

Treatment Groups:

-

Vehicle control (e.g., 0.5% HPMC, orally).

-

Olaparib (e.g., 50 mg/kg, intraperitoneally).

-

Olaparib + Tariquidar (a P-gp inhibitor, e.g., 2 mg/kg, i.p.).

-

This compound (e.g., 100 mg/kg, orally).

-

-

Dosing Schedule: Treatments were administered daily once tumors reached a specified volume (e.g., 200 mm³).

-

Endpoint Measurement: Tumor volume was measured regularly to assess treatment efficacy.

-

Analysis: Tumor growth curves for each treatment group were compared.

In these models, olaparib alone had minimal effect on tumor growth, but its activity was restored when co-administered with the P-gp inhibitor tariquidar. In contrast, this compound demonstrated significant single-agent activity against these P-gp-overexpressing tumors without the need for a P-gp inhibitor[1].

Evidence for this compound as a P-glycoprotein Substrate

Contrary to the initial findings, a comprehensive study focused on the brain penetration of this compound provided strong evidence that it is a substrate for both P-gp and BCRP, and that P-gp significantly restricts its entry into the CNS[3].

In Vitro Permeability Assays

Bidirectional transport assays across polarized cell monolayers are the gold standard for identifying P-gp substrates.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

-

Cell Model: Caco-2 cells, a human colon adenocarcinoma line, are seeded on Transwell™ inserts and cultured for ~21 days until they form a confluent, polarized monolayer with functional tight junctions and expression of transporters like P-gp.

-

Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

-

Transport Study:

-

Apical to Basolateral (A-B) Transport: this compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time. This represents absorption.

-

Basolateral to Apical (B-A) Transport: this compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This represents secretion/efflux.

-

-

Quantification: The concentration of this compound in the receiver chamber at various time points is quantified by LC-MS/MS.

-

Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.

-

The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.

-

Table 2: Permeability and Efflux Data for this compound

| Cell Line | Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio |

| Caco-2 | A -> B | 14.2 ± 0.9 | \multirow{2}{}{3.5} |

| Caco-2 | B -> A | 49.1 ± 2.6 | |

| MDCKII-hMDR1 | A -> B | 0.8 ± 0.1 | \multirow{2}{}{41.3} |

| MDCKII-hMDR1 | B -> A | 33.0 ± 2.9 | |

| MDCKII-mBcrp | A -> B | 1.8 ± 0.2 | \multirow{2}{*}{11.7} |

| MDCKII-mBcrp | B -> A | 21.1 ± 1.1 |

Data from de Vries et al., 2018.[3]

The study by de Vries et al. demonstrated a significant efflux ratio for this compound in Caco-2 cells and even more pronounced efflux in MDCKII cells overexpressing human P-gp (hMDR1) and mouse BCRP (mBcrp). These results strongly indicate that this compound is a substrate for both transporters[3].

In Vivo Brain Penetration Studies

To confirm the functional relevance of in vitro findings, brain penetration was assessed in mice, including wild-type mice and genetically modified mice lacking P-gp and/or BCRP.